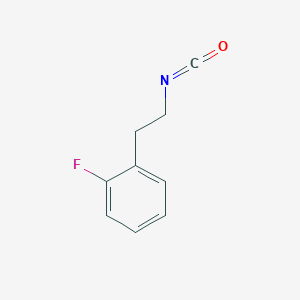

2-Fluorophenethyl isocyanate

Description

The exact mass of the compound 2-Fluorophenethyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluorophenethyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorophenethyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAAEUQHLYIEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404595 | |

| Record name | 2-Fluorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-39-2 | |

| Record name | 2-Fluorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-(2-isocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorophenethyl Isocyanate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Fluorophenethyl isocyanate (CAS No. 480439-39-2), a valuable bifunctional reagent for researchers in drug discovery and organic synthesis. While detailed experimental data for this specific molecule is not abundant in public literature, this document consolidates available information and leverages established principles of chemical reactivity and analogy to closely related structures. We will explore its core chemical properties, propose a robust synthetic pathway, detail its characteristic reactivity, and discuss its potential applications as a strategic building block in medicinal chemistry. This guide is intended for professionals seeking to understand and utilize this compound in a laboratory setting, with a strong emphasis on safety, validated protocols, and mechanistic understanding.

Introduction and Strategic Importance

2-Fluorophenethyl isocyanate is an organic compound featuring two key functional motifs: a highly reactive isocyanate group (-N=C=O) and a 2-fluorophenethyl scaffold. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The isocyanate group, as a potent electrophile, serves as a versatile chemical handle for covalently modifying molecules bearing nucleophilic groups, such as amines and alcohols.

The combination of these features makes 2-Fluorophenethyl isocyanate a valuable building block. It enables the direct introduction of the 2-fluorophenethyl moiety, a common pharmacophore, into a target molecule. This allows for rapid lead optimization and the exploration of structure-activity relationships (SAR) by probing interactions within a binding pocket or by modifying the properties of a parent molecule.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2-Fluorophenethyl isocyanate is limited. The properties below are a combination of available data for the target molecule and its close structural analogs, 2-fluorophenyl isocyanate and phenethyl isocyanate, to provide a well-rounded profile.

Core Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 1-(2-Isocyanatoethyl)-2-fluorobenzene | - |

| CAS Number | 480439-39-2 | Sigma-Aldrich |

| Molecular Formula | C₉H₈FNO | PubChem[2] |

| Molecular Weight | 165.17 g/mol | PubChem[2] |

| Appearance | Expected to be a clear, colorless to light yellow liquid. | Analogy to 2-fluorophenyl isocyanate.[3] |

| Density | Estimated at ~1.1-1.2 g/mL at 25 °C. | Analogy to 2-fluorophenyl isocyanate (1.222 g/mL). |

| Boiling Point | No data available. Expected to be higher than 2-fluorophenyl isocyanate (65°C / 18 mmHg).[4] | - |

| Solubility | Soluble in common aprotic organic solvents (DCM, THF, Toluene, Ethyl Acetate). Reacts with protic solvents (water, alcohols, amines). | General isocyanate reactivity. |

| Moisture Sensitivity | Highly sensitive to moisture. | General isocyanate property.[4] |

Predicted Spectroscopic Profile

While specific spectra are not publicly available, the key identifying features can be reliably predicted.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic signal is the strong, sharp absorption band from the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears between 2280 and 2240 cm⁻¹ .[5] This peak's presence is a definitive indicator of the isocyanate functionality, and its disappearance can be used to monitor reaction progress.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic Protons (7.0-7.4 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern due to proton-proton and proton-fluorine coupling.

-

Ethyl Chain Protons (2.9-3.7 ppm): The two methylene groups (-CH₂CH₂-) will appear as two distinct triplets, integrating to two protons each. The methylene group adjacent to the aromatic ring (Ar-CH₂) will be further upfield (~2.9 ppm), while the methylene group attached to the nitrogen (-CH₂-NCO) will be deshielded and appear further downfield (~3.6 ppm).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Isocyanate Carbon (120-130 ppm): The central carbon of the N=C=O group typically appears in this region.

-

Aromatic Carbons (115-140 ppm): Six signals are expected, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

-

Ethyl Carbons (35-50 ppm): Two signals corresponding to the aliphatic chain carbons.

-

Synthesis Pathway: The Curtius Rearrangement

The most reliable and versatile method for synthesizing isocyanates from carboxylic acids is the Curtius rearrangement.[6][7] This reaction proceeds through an acyl azide intermediate, which, upon heating, undergoes a concerted rearrangement to form the isocyanate with the loss of nitrogen gas.[8] This method is known for its high functional group tolerance and retention of stereochemistry.[9]

The logical precursor for 2-Fluorophenethyl isocyanate is 3-(2-fluorophenyl)propanoic acid.

Caption: Proposed synthetic workflow for 2-Fluorophenethyl isocyanate.

Experimental Protocol: Synthesis via Curtius Rearrangement

Disclaimer: This protocol is a representative procedure based on established chemical transformations. All work must be conducted by trained professionals in a suitable fume hood with appropriate personal protective equipment (PPE).

-

Step 1: Formation of 3-(2-fluorophenyl)propanoyl chloride.

-

To a solution of 3-(2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution (HCl, CO, CO₂).

-

Self-Validation: The reaction is complete when gas evolution ceases. The crude acyl chloride is typically used directly in the next step after removing the solvent and excess reagent under reduced pressure.

-

-

Step 2: Formation of 3-(2-fluorophenyl)propanoyl azide.

-

Dissolve the crude acyl chloride from Step 1 in acetone (~0.5 M).

-

In a separate flask, dissolve sodium azide (NaN₃, 1.5 eq) in a minimal amount of water. Caution: Sodium azide is highly toxic.

-

Cool the acetone solution to 0 °C in an ice bath and add the aqueous sodium azide solution dropwise with vigorous stirring.

-

Stir the biphasic mixture at 0 °C for 1 hour.

-

Self-Validation: The reaction can be monitored by IR spectroscopy by observing the disappearance of the acyl chloride C=O stretch (~1790 cm⁻¹) and the appearance of the strong acyl azide N₃ stretch (~2140 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

-

-

Step 3: Curtius Rearrangement to 2-Fluorophenethyl isocyanate.

-

Dilute the reaction mixture from Step 2 with cold water and extract with cold toluene (3x).

-

Combine the organic layers and wash with cold brine. Dry the toluene solution over anhydrous sodium sulfate (Na₂SO₄). Caution: Do not concentrate the acyl azide solution to dryness due to its explosive potential.

-

Gently heat the dry toluene solution to 80-100 °C. Vigorous evolution of N₂ gas will occur.

-

Continue heating for 1-2 hours after gas evolution has stopped to ensure complete rearrangement.

-

Self-Validation: The reaction is complete upon the disappearance of the acyl azide IR peak (~2140 cm⁻¹) and the appearance of the strong isocyanate IR peak (~2270 cm⁻¹).

-

The resulting toluene solution of 2-Fluorophenethyl isocyanate can be used directly or purified by vacuum distillation.

-

Reactivity and Mechanistic Insights

The chemistry of 2-Fluorophenethyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the N=C=O group. This carbon is highly susceptible to nucleophilic attack.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorophenyl isocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-Fluorophenyl Isocyanate | 16744-98-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluorophenethyl Isocyanate for Pharmaceutical Research & Development

This guide provides a comprehensive overview of the primary synthetic routes to 2-Fluorophenethyl Isocyanate, a valuable fluorinated building block for professionals in pharmaceutical research and drug development. The strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The isocyanate moiety itself is a highly versatile functional group, serving as a key precursor for the synthesis of ureas, carbamates, and other functionalities frequently found in bioactive molecules.[2] This document details two robust and scientifically vetted pathways for the synthesis of 2-Fluorophenethyl Isocyanate: the direct phosgenation of 2-fluorophenethylamine and the Curtius rearrangement of 2-fluorophenylacetic acid derivatives.

Physicochemical and Safety Data

A summary of the key properties for the target compound and its primary precursors is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Key Hazards |

| 2-Fluorophenethyl Isocyanate | C₉H₈FNO | 165.17 | Liquid | Lachrymator, Moisture Sensitive |

| 2-Fluorophenethylamine | C₈H₁₀FN | 139.17 | Liquid | Corrosive, Irritant |

| 2-Fluorophenylacetic Acid | C₈H₇FO₂ | 154.14 | Solid | Irritant |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | Solid | Highly Toxic, Moisture Sensitive |

Core Synthetic Strategies

The synthesis of 2-Fluorophenethyl Isocyanate can be efficiently achieved through two principal methods, each with distinct advantages and procedural considerations. The choice of method often depends on the availability of starting materials, scale, and safety infrastructure.

Route 1: Phosgenation of 2-Fluorophenethylamine

This is the most direct and often highest-yielding approach, converting the primary amine directly into the isocyanate. The use of triphosgene, a stable crystalline solid, serves as a safer and more manageable laboratory-scale alternative to highly toxic phosgene gas.[3][4] Triphosgene acts as a phosgene equivalent, decomposing in situ to generate the necessary electrophile.[4]

The reaction is typically performed in a biphasic system.[5] The amine hydrochloride salt is suspended in an inert organic solvent (e.g., dichloromethane or toluene), and an aqueous base (e.g., sodium bicarbonate) is used to neutralize the generated HCl, driving the reaction to completion.

Caption: Curtius rearrangement workflow for isocyanate synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis via Triphosgene

This protocol is adapted from established procedures for the synthesis of isocyanates from primary amines using triphosgene. [5] Safety Precautions:

-

Triphosgene is highly toxic and a moisture-sensitive irritant. It can release phosgene gas. [6][7]All manipulations must be performed in a certified chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Dichloromethane is a volatile and suspected carcinogen. Handle with care.

-

The reaction is exothermic. Maintain cooling during the addition of triphosgene.

-

Quench any residual triphosgene/phosgene by slowly adding a solution of aqueous ammonia or sodium hydroxide to the reaction waste.

Materials:

-

2-Fluorophenethylamine (1.0 eq)

-

Triphosgene (0.4 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Amine Salt Formation: In a three-necked round-bottomed flask equipped with a mechanical stirrer and an addition funnel, dissolve 2-fluorophenethylamine (1.0 eq) in DCM. Cool the flask in an ice-water bath. Slowly add concentrated HCl to precipitate the amine hydrochloride salt.

-

Reaction Setup: To the cooled suspension of the amine salt, add saturated aqueous sodium bicarbonate solution. The mixture should be biphasic and stirred vigorously.

-

Triphosgene Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of DCM and add it dropwise to the rapidly stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir in the ice bath for 30 minutes after the addition is complete, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the N-H stretch and appearance of the strong isocyanate stretch at ~2270-2250 cm⁻¹).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Collect the organic layer. Extract the aqueous layer with two additional portions of DCM.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Important: Use a cold trap and ensure the vacuum pump exhaust is vented into the fume hood.

-

Purification: The crude 2-Fluorophenethyl Isocyanate is a colorless to pale yellow oil. Purify by vacuum distillation to obtain the final product. [5][9]

Protocol 2: Synthesis via Curtius Rearrangement

This protocol outlines the conversion of a carboxylic acid to an isocyanate.

Safety Precautions:

-

Acyl azides are potentially explosive and should be handled with extreme care behind a blast shield. They should not be isolated unless absolutely necessary and should not be subjected to heat or shock. This procedure is designed for in situ generation and rearrangement.

-

Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. Handle only in a chemical fume hood.

-

Sodium azide (NaN₃) is highly toxic. Avoid contact with skin and acids (which can generate toxic hydrazoic acid gas).

Materials:

-

2-Fluorophenylacetic acid (1.0 eq) * Thionyl chloride (1.2 eq)

-

Sodium azide (1.5 eq)

-

Anhydrous toluene

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

Acyl Chloride Formation: In a round-bottomed flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), suspend 2-fluorophenylacetic acid (1.0 eq) in anhydrous toluene. Add a catalytic drop of DMF. Slowly add thionyl chloride (1.2 eq) at room temperature.

-

Heat the mixture to 60-70 °C for 2-3 hours or until gas evolution ceases. The completion of this step can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester.

-

Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-fluorophenylacetyl chloride is used directly in the next step.

-

Acyl Azide Formation and In Situ Rearrangement: Place the flask containing the crude acyl chloride under an inert atmosphere (nitrogen or argon) and add fresh anhydrous toluene.

-

In a separate flask, carefully suspend sodium azide (1.5 eq) in anhydrous toluene. Slowly and carefully add the acyl chloride solution to the sodium azide suspension at room temperature with vigorous stirring.

-

After stirring for 1-2 hours at room temperature, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed as the acyl azide rearranges to the isocyanate. Maintain this temperature until gas evolution stops completely (typically 1-2 hours).

-

Isolation: Cool the reaction mixture to room temperature. Filter off the sodium chloride byproduct. The toluene solution now contains the desired 2-Fluorophenethyl Isocyanate.

-

Purification: Carefully remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation.

References

-

Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. National Institutes of Health.

-

Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.

-

Process for producing fluorinated isocyanates and carbamates. Google Patents.

-

Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses.

-

General approach to prepare polymers bearing pendant isocyanate groups. Mendeley Data.

-

2-Fluorophenyl Isocyanate. Tokyo Chemical Industry Co., Ltd.

-

How To Get Isocyanate? ACS Omega.

-

Workup for isocyante synthesis from triphoagene? Reddit.

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry.

-

Method for the purification of isocyanates. Google Patents.

-

Application of Fluorine in Drug Discovery. PharmaBlock.

-

Azide–para-Fluoro Substitution on Polymers: Multipurpose Precursors for Efficient Sequential Postpolymerization Modification. ResearchGate.

-

2-Fluorophenylacetic acid. Sigma-Aldrich.

-

Triphosgene. Sigma-Aldrich.

-

Isocyanide-based multicomponent reactions in drug discovery. ResearchGate.

-

How To Get Isocyanate? PubMed Central.

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry.

-

Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate.

-

2-FLUOROPHENYL ISOCYANATE. ChemicalBook.

-

Using triphosgene safety precautions. Reddit.

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

-

The Role of Isocyanates in Modern Pharmaceuticals. Patsnap.

-

2-Fluorophenyl isocyanate. Sigma-Aldrich.

-

Isocyanic acid, p-nitrophenyl ester. Organic Syntheses.

-

Curtius Rearrangement. Chemistry Steps.

-

Azide Synthesis. Professor Steven V. Ley Research Group.

-

A decade review of triphosgene and its applications in organic reactions. PubMed Central.

-

Triphosgene. Santa Cruz Biotechnology.

-

Curtius rearrangement. Wikipedia.

-

Safe handling of diphosgene, triphosgene. ACS Publications.

-

Synthesis of phosgene-based isocyanates. ResearchGate.

-

Use of azides in synthesis. Google Patents.

-

2-Fluorophenethylamine. EvitaChem.

-

Azides in the Synthesis of Various Heterocycles. PubMed Central.

-

Isocyanide‐Based Multicomponent Reactions. ResearchGate.

-

Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. Thieme.

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 3. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Fluorophenethyl Isocyanate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-Fluorophenethyl isocyanate. In the absence of publicly available experimental data for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this compound.

Introduction to 2-Fluorophenethyl Isocyanate and its Spectroscopic Importance

2-Fluorophenethyl isocyanate is a bifunctional organic molecule containing a fluoro-substituted aromatic ring and a reactive isocyanate group, separated by an ethyl bridge. The isocyanate functional group (-N=C=O) is a valuable reactive handle in organic synthesis, notably in the formation of urethanes, ureas, and other carbamate derivatives, which are pivotal in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the molecule's chemical and biological properties, including metabolic stability and binding affinity to target proteins.

Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of 2-Fluorophenethyl isocyanate in any research or development setting. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. IR spectroscopy is instrumental in identifying key functional groups, particularly the highly characteristic isocyanate moiety. Mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-Fluorophenethyl isocyanate, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The predicted chemical shifts are based on the analysis of similar structures, such as phenethyl isocyanate and fluorinated aromatic compounds.

Molecular Structure and Atom Numbering for NMR Assignments:

Caption: Predicted major fragmentation pathways for 2-Fluorophenethyl isocyanate in EI-MS.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluorophenethyl isocyanate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum and without to observe the F-H couplings. A dedicated fluorine probe or a broadband probe is required.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat 2-Fluorophenethyl isocyanate liquid directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrum Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-Fluorophenethyl isocyanate (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC oven temperature program should be optimized to ensure good separation and peak shape.

-

MS Detection: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Set the ionization energy to a standard 70 eV for EI. The mass analyzer (e.g., a quadrupole) will scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Fluorophenethyl isocyanate. The detailed interpretation of expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous compounds, offers a robust framework for the characterization of this molecule. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data. For any definitive research or application, it is imperative to acquire and interpret experimental data for the specific sample and compare it against the predictions laid out in this guide.

References

-

PubChem. Phenethyl isocyanate. National Center for Biotechnology Information. [Link]

-

CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Centers for Disease Control and Prevention. [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

-

ResearchGate. FT-IR spectrum of isocyanate-terminated polyurethane prepolymer and N-methylaniline-blocked polyisocyanate. [Link]

An In-depth Technical Guide to the Reactivity of 2-Fluorophenethyl Isocyanate with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-fluorophenethyl isocyanate with a range of common nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing these reactions, the influential role of the ortho-fluoro substituent, and detailed, field-proven experimental methodologies. By integrating theoretical insights with practical, self-validating protocols, this guide aims to serve as an essential resource for the effective utilization of 2-fluorophenethyl isocyanate in synthetic chemistry and pharmaceutical research. We will explore reaction kinetics, mechanisms, and product characterization, supported by in-depth analysis and visual aids to facilitate a thorough understanding of the subject matter.

Introduction: The Significance of Fluorinated Isocyanates

Isocyanates are a highly valuable class of organic compounds, characterized by the reactive -N=C=O functional group. Their pronounced electrophilicity makes them prime candidates for reactions with a wide array of nucleophiles, leading to the formation of stable carbamate and urea linkages.[1] This reactivity profile has established isocyanates as critical building blocks in the synthesis of polyurethanes, agrochemicals, and a diverse range of pharmaceuticals.[2]

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[3][4] The unique electronic properties of fluorine, including its high electronegativity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, fluorinated isocyanates, such as 2-fluorophenethyl isocyanate, represent a class of reagents with significant potential for the development of novel therapeutics and advanced materials.

This guide focuses specifically on 2-fluorophenethyl isocyanate, examining how the presence of a fluorine atom on the phenyl ring, separated from the isocyanate group by an ethyl linker, modulates its reactivity towards common nucleophiles.

Molecular Structure and Electronic Effects of 2-Fluorophenethyl Isocyanate

The reactivity of the isocyanate group in 2-fluorophenethyl isocyanate is intrinsically linked to its molecular structure and the electronic influence of the 2-fluorophenethyl moiety.

The Isocyanate Functional Group

The isocyanate group (-N=C=O) is a heterocumulene, characterized by a central carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement results in a highly electrophilic carbon atom, which is the primary site for nucleophilic attack.

The Influence of the 2-Fluoro Substituent

The fluorine atom at the ortho position of the phenyl ring exerts a significant electron-withdrawing inductive effect (-I) due to its high electronegativity.[4] This effect is transmitted through the sigma bonds of the ethyl bridge to the isocyanate group. Although the ethyl linker attenuates this effect to some extent, the increased partial positive charge on the isocyanate carbon is expected to enhance its electrophilicity and, consequently, its reactivity towards nucleophiles compared to the non-fluorinated analogue, phenethyl isocyanate.

While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant in this context.[4] The overall electronic effect of the 2-fluorophenethyl group is therefore electron-withdrawing, which is anticipated to accelerate the rate of nucleophilic attack on the isocyanate.

Reaction Mechanisms with Common Nucleophiles

The reactions of 2-fluorophenethyl isocyanate with nucleophiles generally proceed through a nucleophilic addition mechanism. The specific pathway, however, can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Reaction with Amines to Form Ureas

The reaction of 2-fluorophenethyl isocyanate with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is often uncatalyzed and proceeds via a concerted or stepwise mechanism.

Caption: Generalized mechanism for urea formation.

Reaction with Alcohols to Form Carbamates

The reaction with alcohols to form carbamates is generally slower than the reaction with amines and often requires catalysis. Common catalysts include tertiary amines and organometallic compounds like dibutyltin dilaurate.

Caption: Catalyzed mechanism for carbamate formation.

Reaction with Water

The reaction of 2-fluorophenethyl isocyanate with water initially forms an unstable carbamic acid, which then decarboxylates to yield 2-fluorophenethylamine. This amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This side reaction is often undesirable in polyurethane synthesis.

Experimental Protocols for Studying Reactivity

To quantitatively assess the reactivity of 2-fluorophenethyl isocyanate, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide a robust framework for such investigations.

General Materials and Instrumentation

-

Reagents: 2-Fluorophenethyl isocyanate (≥97%), phenethyl isocyanate (≥97%), various nucleophiles (e.g., n-butylamine, benzyl alcohol, HPLC-grade purity), anhydrous solvents (e.g., acetonitrile, THF, toluene), and catalysts (e.g., triethylamine, dibutyltin dilaurate).

-

Instrumentation: In-situ Fourier Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) probe, High-Performance Liquid Chromatography (HPLC) system with a UV detector, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, ¹⁹F).

Protocol 1: In-situ FTIR Monitoring of Isocyanate Consumption

This protocol allows for the real-time tracking of the isocyanate concentration, providing valuable kinetic data.[5][6]

Workflow:

-

System Setup: Assemble a thermostated reaction vessel equipped with a magnetic stirrer and an in-situ FTIR-ATR probe.

-

Background Spectrum: Record a background spectrum of the anhydrous solvent at the desired reaction temperature.

-

Reactant Addition: Add a known concentration of the nucleophile and catalyst (if applicable) to the solvent and allow the temperature to equilibrate.

-

Reaction Initiation: Inject a precise amount of 2-fluorophenethyl isocyanate into the reaction mixture to initiate the reaction.

-

Data Acquisition: Continuously collect FTIR spectra at regular intervals. The disappearance of the characteristic isocyanate peak (around 2250-2280 cm⁻¹) will be monitored.

-

Data Analysis: Integrate the area of the isocyanate peak over time to generate a concentration vs. time profile, from which the reaction rate constant can be determined.

Caption: Workflow for in-situ FTIR kinetic analysis.

Protocol 2: HPLC Analysis of Product Formation

This method provides quantitative data on the formation of the urea or carbamate product over time, complementing the FTIR data.[7][8]

Workflow:

-

Reaction Setup: Perform the reaction in a thermostated vessel with magnetic stirring.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., an excess of a highly reactive amine for unreacted isocyanate).

-

Sample Preparation: Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the prepared sample into the HPLC system. The separation of reactants and products is typically achieved on a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).

-

Quantification: Use a pre-established calibration curve for the product to determine its concentration in each aliquot.

-

Kinetic Analysis: Plot the product concentration versus time to determine the initial reaction rate.

Comparative Reactivity Analysis

A key aspect of this guide is the comparison of the reactivity of 2-fluorophenethyl isocyanate with its non-fluorinated counterpart, phenethyl isocyanate.

Expected Kinetic Trends

Due to the electron-withdrawing nature of the ortho-fluoro substituent, it is hypothesized that 2-fluorophenethyl isocyanate will exhibit a faster reaction rate with nucleophiles compared to phenethyl isocyanate under identical conditions. This can be quantified by comparing the second-order rate constants (k₂) obtained from the kinetic experiments.

Data Presentation: Comparative Rate Constants

The following table structure should be used to present the experimentally determined rate constants for the reactions of both isocyanates with various nucleophiles.

| Nucleophile | Isocyanate | Catalyst | Temperature (°C) | k₂ (M⁻¹s⁻¹) |

| n-Butylamine | Phenethyl Isocyanate | None | 25 | Experimental Value |

| n-Butylamine | 2-Fluorophenethyl Isocyanate | None | 25 | Experimental Value |

| Benzyl Alcohol | Phenethyl Isocyanate | Triethylamine | 50 | Experimental Value |

| Benzyl Alcohol | 2-Fluorophenethyl Isocyanate | Triethylamine | 50 | Experimental Value |

| Benzyl Alcohol | Phenethyl Isocyanate | DBTDL | 25 | Experimental Value |

| Benzyl Alcohol | 2-Fluorophenethyl Isocyanate | DBTDL | 25 | Experimental Value |

Note: DBTDL = Dibutyltin dilaurate

Product Characterization

The accurate characterization of the reaction products is crucial for validating the experimental results.

Spectroscopic Analysis

-

¹H and ¹³C NMR: Provides detailed structural information of the purified urea or carbamate products.

-

¹⁹F NMR: Confirms the presence and chemical environment of the fluorine atom in the product.[9][10][11]

-

FTIR: Confirms the formation of the urea or carbamate linkage through the appearance of characteristic carbonyl (C=O) and N-H stretching and bending vibrations, and the disappearance of the isocyanate peak.

Chromatographic and Mass Spectrometric Analysis

-

HPLC: Used for purity assessment of the final product.

-

GC-MS: Can be used to analyze the reaction mixture and identify any byproducts.[12][13]

Conclusion and Future Perspectives

This technical guide has provided a detailed framework for understanding and investigating the reactivity of 2-fluorophenethyl isocyanate with nucleophiles. The presence of the ortho-fluoro substituent is predicted to enhance the reactivity of the isocyanate group due to its electron-withdrawing inductive effect. The provided experimental protocols offer robust methods for quantifying this effect and for the synthesis and characterization of the resulting urea and carbamate products.

The insights gained from such studies are invaluable for the rational design of new pharmaceuticals and materials. Future work could explore the reactivity of 2-fluorophenethyl isocyanate with a broader range of nucleophiles, including thiols and amides, and investigate the influence of different catalysts and solvent systems on the reaction kinetics and selectivity. Furthermore, computational studies could provide deeper insights into the transition state geometries and activation energies, further elucidating the role of the fluorine atom in these reactions.

References

- Benchtop 19F nuclear magnetic resonance spectroscopy enabled kinetic studies and optimization of the synthesis of carmofur. (2022). Canadian Journal of Chemistry.

- Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate. (2026).

- Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163-169.

- The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... (n.d.).

- Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates. (1994).

- In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (2025).

- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.

- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PubMed Central.

- REACTOR KINETICS OF UREA FORM

- Isocyanates and Amines - Sampling and Analytical Procedures. (n.d.). Diva-Portal.org.

- The synthetic route of 20‐carbamate fluorinated camptothecin... (n.d.).

- Hammett substituent constants. (n.d.). Stenutz.

- Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. (2025).

- Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. (2014). AZoM.

- Synthesis of carbamates using Cs2CO3 as the CO2 source: Facile synthesis of solifenacin. (2025). ChemRxiv.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods.

- Hammett constants σ for fluoro-substituents. (n.d.).

- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.).

- REACTOR KINETICS OF UREA FORMATION. (2015).

- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA.

- Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatiz

- A Study of Effects Unique Fluorine in Organic Reactions. (n.d.).

- 19F-centred NMR analysis of mono-fluorin

- A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Synthesis, 52(14), 2099-2105.

- Isocyanates and Isothiocyan

- eFluorination for the Rapid Synthesis of Carbamoyl Fluorides

- Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. (2016).

- Fluorinated Versus Non-Fluorin

- A survey of Hammett substituent constants and resonance and field parameters. (n.d.). SciSpace.

- Urea Analyzed by HPLC - AppNote. (n.d.). MicroSolv.

- HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denatur

- Preparation of carbamates. (n.d.).

- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. (n.d.). CDC Stacks.

- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.

- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)

- Hammett equ

- Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia. (n.d.). MDPI.

- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Royal Society of Chemistry.

- CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).

- Isocyan

- Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Co

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2023). MDPI.

- A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. (2020).

- Application Note: HPLC Analysis of (2-Aminophenyl)urea and its Metabolites. (n.d.). Benchchem.

- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). PubMed.

- Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. (2021).

- Phenethyl isocyan

- The 19F Nuclear Magnetic Resonance Spectra of Octahedral Fluorothiocyanato-N- and Fluorocyanato-N-Titanates(IV). (2025).

- Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia. (2025).

- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025).

Sources

- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. pcimag.com [pcimag.com]

- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. Urea Analyzed by HPLC - AppNote [mtc-usa.com]

- 8. benchchem.com [benchchem.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluorophenethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorophenethyl isocyanate is a crucial reagent and intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its reactivity, which is dominated by the isocyanate functional group. However, the thermal stability of this molecule is a critical parameter that dictates its storage, handling, and reaction conditions. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of 2-fluorophenethyl isocyanate, drawing upon established principles of isocyanate chemistry and thermal analysis. We will explore the anticipated decomposition mechanisms, delineate robust experimental protocols for characterization, and discuss the associated safety implications.

Introduction: The Chemical Persona of 2-Fluorophenethyl Isocyanate

2-Fluorophenethyl isocyanate belongs to the family of organic isocyanates, characterized by the highly reactive -N=C=O functional group. The presence of a phenethyl backbone and a fluorine substituent on the aromatic ring introduces specific electronic and steric effects that influence its stability and reactivity. The electron-withdrawing nature of the fluorine atom can impact the electrophilicity of the isocyanate carbon, potentially affecting its reaction kinetics and thermal behavior. Understanding the thermal limits of this compound is paramount for preventing unwanted side reactions, ensuring process safety, and maintaining the integrity of synthesized products. Isocyanates, in general, are known to undergo thermal decomposition, which can lead to the formation of various products, some of which may be hazardous.

Theoretical Underpinnings of Thermal Decomposition

The thermal decomposition of isocyanates can proceed through several pathways, largely dependent on the temperature, presence of catalysts, and the specific molecular structure. For 2-fluorophenethyl isocyanate, the following decomposition routes are anticipated:

-

Dimerization and Trimerization: Isocyanates can react with themselves, especially at elevated temperatures, to form cyclic dimers (uretidinones) and trimers (isocyanurates). Trimerization is often a highly exothermic process and can lead to a rapid increase in temperature if not controlled. Isocyanurate formation is a common pathway for the decomposition of isocyanates and results in a more thermally stable structure.[1]

-

Carbodiimide Formation: At higher temperatures, isocyanates can undergo decarboxylation to form carbodiimides and carbon dioxide. This reaction is often catalyzed by phosphine oxides.[2]

-

Reaction with Adventitious Water: Isocyanates are highly reactive towards nucleophiles, including water. The reaction with water initially forms an unstable carbamic acid, which readily decomposes to an amine and carbon dioxide.[2] The resulting amine can then react with another isocyanate molecule to form a urea. This pathway is a significant consideration for the storage and handling of 2-fluorophenethyl isocyanate.

-

Polymerization: The formation of ureas and other reactive intermediates can lead to the formation of polyureas and other polymeric materials, especially in the bulk liquid.[3]

The presence of the 2-fluoro substituent is expected to influence the electron density of the aromatic ring and, by extension, the reactivity of the isocyanate group. While specific data on 2-fluorophenethyl isocyanate is scarce, studies on other fluorinated aromatic compounds suggest that the fluorine atom can enhance thermal stability.[4][5]

Experimental Analysis of Thermal Stability and Decomposition

A multi-faceted analytical approach is essential for a thorough characterization of the thermal properties of 2-fluorophenethyl isocyanate. The following experimental workflows provide a self-validating system for assessing its stability and decomposition products.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This technique is fundamental for determining the onset temperature of decomposition and the overall mass loss profile. By analyzing the TGA curve, one can identify the temperature ranges where significant decomposition events occur.

Experimental Protocol:

-

Accurately weigh 5-10 mg of 2-fluorophenethyl isocyanate into a clean TGA pan (typically alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[6]

-

Record the mass loss as a function of temperature.

-

The resulting thermogram will show the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residual mass.

Data Presentation:

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | Hypothetical Value |

| Temperature at 5% Mass Loss (T5%) | Hypothetical Value |

| Temperature of Maximum Decomposition Rate (Tmax) | Hypothetical Value |

| Residual Mass at 500 °C (%) | Hypothetical Value |

Note: The above table is a template for presenting TGA data. Actual values would be obtained from experimental measurements.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying exothermic and endothermic events associated with decomposition, such as dimerization, trimerization, and polymerization. An uncontrolled exotherm can indicate a potential thermal runaway hazard.

Experimental Protocol:

-

Accurately weigh 2-5 mg of 2-fluorophenethyl isocyanate into a hermetically sealed DSC pan. A hermetic seal is critical to prevent the loss of volatile decomposition products.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to the TGA findings.

-

Record the heat flow as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, polymerization).

Visualization of Experimental Workflow:

Caption: Workflow for DSC analysis of 2-fluorophenethyl isocyanate.

Evolved Gas Analysis (EGA) using TGA-FTIR/MS

Causality: To identify the volatile products of decomposition, the TGA can be coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS). This provides real-time analysis of the gases evolved as the sample is heated.

Experimental Protocol:

-

Perform a TGA experiment as described in section 3.1.

-

The outlet gas from the TGA furnace is transferred via a heated transfer line to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer.

-

FTIR spectra or mass spectra of the evolved gases are collected continuously throughout the TGA run.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA thermogram.

Expected Evolved Gases and their Spectroscopic Signatures:

| Evolved Gas | Chemical Formula | Characteristic FTIR Peak (cm-1) | Key Mass-to-Charge Ratios (m/z) |

| Carbon Dioxide | CO2 | ~2350 | 44 |

| Isocyanic Acid | HNCO | ~2275, ~3500 | 43 |

| 2-Fluorophenethylamine | C8H10FN | ~3400-3300 (N-H stretch) | 139 (M+) |

| Hydrogen Cyanide | HCN | ~3310 | 27 |

| Nitrogen Oxides | NOx | Variable | Variable |

Visualization of Decomposition Pathway:

Caption: Potential thermal decomposition pathways of 2-fluorophenethyl isocyanate.

Analysis of Non-Volatile Residues

Causality: The solid residue remaining after a thermal decomposition experiment can provide valuable information about the non-volatile decomposition products, such as polymers and isocyanurates.

Experimental Protocol:

-

Heat a larger sample of 2-fluorophenethyl isocyanate in a controlled environment (e.g., a tube furnace under nitrogen) to a temperature just beyond a major decomposition event identified by TGA.

-

Cool the furnace and collect the solid residue.

-

Analyze the residue using techniques such as:

-

FTIR Spectroscopy: To identify functional groups present in the residue (e.g., isocyanurate, urea, carbodiimide).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify individual components of the residue after dissolution in a suitable solvent.[3][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the decomposition products.

-

Safety Considerations and Handling

Isocyanates are potent respiratory and skin sensitizers, and their thermal decomposition can generate toxic gases.[8][9][10] Therefore, strict adherence to safety protocols is mandatory.

-

Engineering Controls: All handling of 2-fluorophenethyl isocyanate, especially when heating, must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of aerosol generation, respiratory protection may be necessary.

-

Emergency Procedures: Be prepared for spills and accidental exposures. Have appropriate spill cleanup materials and first aid supplies readily available.

-

Storage: Store 2-fluorophenethyl isocyanate in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and alcohols.

Conclusion

References

-

The Thermal Decomposition of Isocyanurates. (2025). ResearchGate. Retrieved from [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Advances. Retrieved from [Link]

-

Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. (1984). US EPA. Retrieved from [Link]

-

Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. (2020). MDPI. Retrieved from [Link]

-

Phenethyl Isocyanate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

ISOCYANATES, TOTAL (MAP) 5525. (2003). CDC. Retrieved from [Link]

-

FTIR spectra of the isocyanate-containing silane, the EtP and their reaction product the P-silane. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. (2002). ResearchGate. Retrieved from [Link]

-

Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. (2007). PubMed. Retrieved from [Link]

-

Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (2018). ResearchGate. Retrieved from [Link]

-

Isocyanate. (n.d.). Wikipedia. Retrieved from [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (2004). US EPA. Retrieved from [Link]

-

Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. (2015). YouTube. Retrieved from [Link]

-

Isocyanates formation from thermal degradation of polyurethane foam during welding of district heating pipes. (2023). Diva-Portal.org. Retrieved from [Link]

-

DSC study on the effect of isocyanates and catalysts on the HTPB cure reaction. (2002). ResearchGate. Retrieved from [Link]

-

GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Retrieved from [Link]

-

Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks. (2021). ResearchGate. Retrieved from [Link]

-

Infrared diagrams (TGA/FT-IR) of the release of isocyanate at 2279 cm-1... (2005). ResearchGate. Retrieved from [Link]

-

Isocyanates - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

Fluoride degradable and thermally debondable polyurethane based adhesive. (n.d.). CentAUR. Retrieved from [Link]

-

DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. (1998). CDC. Retrieved from [Link]

-

ICSC 1131 - PHENYL ISOCYANATE. (n.d.). INCHEM. Retrieved from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]

-

Construction hazardous substances: Isocyanates. (n.d.). Health and Safety Executive (HSE). Retrieved from [Link]

-

Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. (2008). ResearchGate. Retrieved from [Link]

-

Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors. (2022). MDPI. Retrieved from [Link]

-

FTIR spectra of the isocyanate prepolymer and the resulting samples.... (n.d.). ResearchGate. Retrieved from [Link]

-

Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. (2020). ResearchGate. Retrieved from [Link]

-

Isocyanate Exposure: Health Risks & Safety Precautions. (n.d.). Chemscape. Retrieved from [Link]

-

Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. (2023). RSC Publishing. Retrieved from [Link]

-

Isocyanates: Working Safely. (2014). California Department of Public Health. Retrieved from [Link]

-

Recent studies on the decomposition and strategies of smoke and toxicity suppression for polyurethane based materials. (2016). RSC Publishing. Retrieved from [Link]

-

Effect of the position of fluorine substituents in tetrasubstituted metal phthalocyanines on their vibrational spectra. (2019). ResearchGate. Retrieved from [Link]

-

Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 9. hse.gov.uk [hse.gov.uk]

- 10. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

An In-depth Technical Guide to the Solubility of 2-Fluorophenethyl Isocyanate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount to successful and reproducible synthetic outcomes. 2-Fluorophenethyl isocyanate, a valued building block in medicinal chemistry and materials science, presents unique challenges and opportunities in its handling and application. Its solubility profile dictates the choice of reaction media, purification strategies, and ultimately, the efficiency of synthetic transformations. This guide provides an in-depth exploration of the solubility of 2-fluorophenethyl isocyanate, moving beyond a simple tabulation of data to offer a comprehensive understanding of the underlying physicochemical principles. We will delve into the theoretical framework governing its dissolution, practical considerations for solvent selection, and a robust experimental protocol for determining its solubility in your own laboratory setting.

Physicochemical Properties and Their Influence on Solubility

To predict the solubility of 2-fluorophenethyl isocyanate, we must first understand its molecular structure and inherent properties. The molecule consists of a phenethyl group, providing a degree of lipophilicity, and a highly reactive isocyanate functional group. The fluorine atom on the phenyl ring introduces polarity and can influence intermolecular interactions.

A critical aspect to consider is the high reactivity of the isocyanate group (-N=C=O) with protic solvents such as water and alcohols.[1][2][3] This reactivity leads to the formation of urethanes with alcohols or ureas with water, consuming the isocyanate and rendering traditional solubility assessments in these solvents complex.[1][4] Therefore, for applications where the isocyanate functionality is to be preserved, the use of aprotic solvents is essential.

Table 1: Physicochemical Properties of 2-Fluorophenethyl Isocyanate and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Features |

| 2-Fluorophenethyl Isocyanate | C₉H₈FNO | 165.17 | Not specified | Not specified | Combines features of phenethyl isocyanate and a fluorinated aromatic ring. |

| Phenethyl Isocyanate[5][6] | C₉H₉NO | 147.17 | 210 | 1.063 | Non-fluorinated analog.[5] |

| 2-Fluorophenyl Isocyanate[7][8] | C₇H₄FNO | 137.11 | 56-58 | 1.222 | Contains the fluorophenyl group but lacks the ethyl bridge.[8] |

Theoretical Framework for Solubility Prediction

In the absence of empirical data, theoretical models such as Hildebrand and Hansen solubility parameters can provide valuable guidance for solvent selection.[9][10] The core principle of these models is "like dissolves like," where substances with similar solubility parameters are more likely to be miscible.[9]

-

Hildebrand Solubility Parameter (δ): This single-parameter model is derived from the cohesive energy density of a substance and is useful for predicting the solubility of nonpolar and slightly polar compounds.[10]

-

Hansen Solubility Parameters (HSP): This model offers a more nuanced prediction by dividing the total Hildebrand parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[9] For a given solute, a "solubility sphere" is defined in this three-dimensional space, and solvents that fall within this sphere are predicted to be good solvents.

While the exact Hansen parameters for 2-fluorophenethyl isocyanate are not published, we can estimate them based on its structure. The aromatic ring and the ethyl chain will contribute significantly to the dispersion forces (δd). The isocyanate group and the fluorine atom will contribute to the polar (δp) and potentially weak hydrogen bonding acceptor (δh) components.

Based on this, we can anticipate good solubility in solvents that possess a balanced combination of these parameters.

Recommended Solvents and Practical Considerations

Given the reactivity of the isocyanate group, aprotic solvents are the preferred choice for dissolving 2-fluorophenethyl isocyanate without chemical modification.

Table 2: Recommended Aprotic Solvents for 2-Fluorophenethyl Isocyanate

| Solvent Class | Examples | Expected Solubility | Rationale & Considerations |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and low reactivity. DCM is often a good starting point for reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | Moderate to High | Ethers are generally good solvents for a wide range of organic compounds. Anhydrous grades should be used to prevent reaction with residual water. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Their nonpolar nature can be suitable for certain applications, particularly if the reaction partners are also nonpolar. |

| Esters | Ethyl acetate, Butyl acetate | Moderate | Offer a moderate polarity. Anhydrous conditions are crucial as esters can contain residual alcohol and water. |

| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents and are likely to be excellent solvents. However, their high boiling points can make removal difficult. |

| Nitriles | Acetonitrile | Moderate to High | A polar aprotic solvent that is often used in organic synthesis. |

| Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents are unlikely to be effective for dissolving the relatively polar 2-fluorophenethyl isocyanate. They may be useful as anti-solvents for crystallization. |

Crucial Handling Precautions:

-

Moisture Sensitivity: Always use anhydrous solvents and handle 2-fluorophenethyl isocyanate under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

-

Reactivity with Nucleophiles: Avoid solvents with nucleophilic impurities (e.g., amines) as these will readily react with the isocyanate group.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise quantitative data, experimental determination of solubility is necessary. The following protocol outlines a reliable method for this purpose.

Visual Method for Qualitative Assessment

This method provides a rapid, albeit less precise, estimation of solubility.

Workflow for Visual Solubility Assessment

Caption: Visual method for qualitative solubility determination.

Gravimetric Method for Quantitative Analysis

This method provides accurate and reproducible solubility data.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-fluorophenethyl isocyanate to a known volume of the desired anhydrous solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. It is crucial to avoid transferring any solid particles. Filtering through a syringe filter (ensure compatibility with the solvent) is advisable.

-

-

Solvent Evaporation:

-

Dispense the supernatant into a pre-weighed vial.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) at a temperature that will not cause decomposition of the isocyanate.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved 2-fluorophenethyl isocyanate is the final weight of the vial minus its initial tare weight.

-

Calculate the solubility in the desired units (e.g., g/L or mol/L).

-

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method for quantitative solubility determination.

Conclusion and Future Perspectives

While direct, published solubility data for 2-fluorophenethyl isocyanate remains elusive, a thorough understanding of its physicochemical properties, coupled with theoretical solubility models, provides a robust framework for informed solvent selection. The high reactivity of the isocyanate group necessitates the use of aprotic solvents, with chlorinated solvents, ethers, and polar aprotic solvents like DMF and acetonitrile being promising candidates. For precise and application-specific needs, the experimental protocols detailed in this guide offer a reliable path to generating quantitative solubility data. As the use of 2-fluorophenethyl isocyanate in research and development continues to grow, it is anticipated that a more comprehensive, publicly available dataset on its solubility will emerge, further aiding in the optimization of its synthetic applications.

References

-

Roberts, J. M., & Liu, S. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4849-4863. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 160602, Phenethyl isocyanate. Retrieved from [Link]

-

Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific. Retrieved from [Link]

-

Reddit. (2010). Isocyanate Chemistry. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]

- Wissman, H. G., Rand, L., & Frisch, K. C. (1964). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 29(4), 841-844.

-

Roberts, J. M., & Liu, S. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. Retrieved from [Link]

-

Avdeef, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19601. [Link]

-

Georganics. (n.d.). 4-FLUOROPHENYL ISOCYANATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

-

Hiranuma. (2018). Determination of isocyanate (NCO) content in adhesives. Retrieved from [Link]

- American Chemical Society. (2024). Machine Learning Models for Predicting Polymer Solubility in Solvents across Concentrations and Temperatures. The Journal of Physical Chemistry B.

- John Wiley & Sons, Inc. (2000). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Journal of Applied Polymer Science, 77(10), 2212-2228.

-

Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)

-

Pharmaffiliates. (n.d.). Phenethyl Isocyanate. Retrieved from [Link]

-

Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018262, (R)-(+)-1-Phenylethyl isocyanate. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 4. pcimag.com [pcimag.com]

- 5. Phenethyl isocyanate | 1943-82-4 [chemicalbook.com]

- 6. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-FLUOROPHENYL ISOCYANATE | 16744-98-2 [amp.chemicalbook.com]

- 8. 2-FLUOROPHENYL ISOCYANATE | 16744-98-2 [chemicalbook.com]

- 9. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 10. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

The Synthetic Versatility of 2-Fluorophenethyl Isocyanate: A Technical Guide for Organic Chemists

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, 2-Fluorophenethyl isocyanate emerges as a highly valuable and versatile building block. Its structure combines the advantageous properties of a fluoroaromatic ring with the reactive potential of an isocyanate group, opening a gateway to a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of 2-Fluorophenethyl isocyanate, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its synthetic utility. Isocyanates, in general, are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers such as polyurethanes.[1][2] Their high reactivity towards nucleophiles makes them ideal synthons for the construction of ureas, carbamates, and other essential functional groups.[3]

Synthesis of 2-Fluorophenethyl Isocyanate: A Practical Approach via the Curtius Rearrangement